Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride

Description

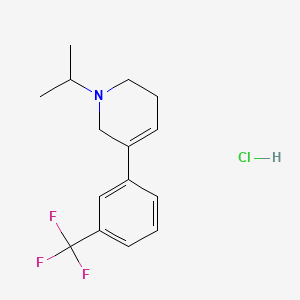

The compound Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride features a partially hydrogenated pyridine ring (tetrahydro pyridine) with two key substituents: a 1-methylethyl (isopropyl) group at position 1 and a 3-(trifluoromethyl)phenyl group at position 4. The hydrochloride salt indicates the presence of a basic nitrogen, likely a tertiary amine, which enhances solubility and bioavailability.

Properties

CAS No. |

71863-73-5 |

|---|---|

Molecular Formula |

C15H19ClF3N |

Molecular Weight |

305.76 g/mol |

IUPAC Name |

1-propan-2-yl-5-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride |

InChI |

InChI=1S/C15H18F3N.ClH/c1-11(2)19-8-4-6-13(10-19)12-5-3-7-14(9-12)15(16,17)18;/h3,5-7,9,11H,4,8,10H2,1-2H3;1H |

InChI Key |

CKZQECLMYJJWAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC=C(C1)C2=CC(=CC=C2)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride typically involves multi-step organic reactions. One common method might include:

Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, the ring can be partially hydrogenated using a catalyst like palladium on carbon under hydrogen gas.

Substitution Reactions:

Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can further hydrogenate the pyridine ring or reduce other functional groups present.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of Lewis acids like aluminum chloride are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride has various applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound might be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research could explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neurotoxic Tetrahydropyridines: MPTP

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Structure : Shares the tetrahydropyridine core but differs in substituents: a methyl group at position 1 and a phenyl group at position 3.

- Biological Activity : MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to parkinsonism in humans .

- Key Differences: The target compound’s isopropyl group (vs. methyl in MPTP) may alter steric interactions with biological targets. The 3-(trifluoromethyl)phenyl group (vs.

- Implications : While MPTP’s neurotoxicity is well-documented, the target compound’s structural modifications could mitigate or redirect its biological effects, though empirical data are lacking.

Pyridinone Herbicides: Fluridone

Fluridone (1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone)

- Structure: Features a pyridinone ring (unsaturated with a ketone group) and a 3-(trifluoromethyl)phenyl substituent.

- Biological Activity: A herbicide that inhibits phytoene desaturase, disrupting carotenoid synthesis in plants .

- Key Differences: The target compound’s tetrahydro pyridine ring (vs. pyridinone) lacks the ketone functionality, which is critical for fluridone’s mode of action. The isopropyl group (absent in fluridone) may confer distinct physicochemical properties, such as increased lipophilicity.

Comparative Data Table

Research Findings and Hypotheses

- Neurotoxicity Potential: The structural resemblance to MPTP raises concerns about possible dopaminergic toxicity.

- However, the lack of a pyridinone ring likely necessitates a different mechanism of action .

- Solubility and Bioavailability : The hydrochloride salt improves aqueous solubility, which could enhance efficacy in formulations compared to free-base analogs.

Biological Activity

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride (CAS Number: 71863-71-3) is a synthetic compound with notable biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C₁₅H₁₉ClF₃N

- Molecular Weight: 303.77 g/mol

- IUPAC Name: this compound

- Synonyms: 1-Isopropyl-3-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride

The compound features a tetrahydropyridine core substituted with isopropyl and trifluoromethyl groups, which contribute to its unique biological properties.

Pharmacological Effects

Research has indicated that pyridine derivatives can exhibit a range of biological activities:

- Anticancer Activity : Some studies have shown that pyridine derivatives can inhibit tumor growth. For example, compounds similar to pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)- have demonstrated significant cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

- Neuroprotective Effects : Pyridine derivatives have been studied for their neuroprotective properties. For instance, analogs of tetrahydropyridine have been shown to protect dopaminergic neurons from neurotoxic agents . This suggests potential applications in treating neurodegenerative diseases like Parkinson's.

- Anticonvulsant Properties : Certain pyridine compounds have exhibited anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies indicate that modifications on the pyridine ring can enhance this effect .

The mechanisms through which pyridine derivatives exert their biological effects are varied:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell metabolism and proliferation .

- Modulation of Neurotransmitter Systems : Pyridine derivatives may interact with neurotransmitter systems (e.g., dopamine and serotonin pathways), contributing to their neuroprotective and anticonvulsant effects .

Study 1: Anticancer Activity

A study published in PubMed examined the cytotoxic effects of a series of pyridine derivatives on human cancer cell lines. Results indicated that the compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin . The study highlighted the importance of the trifluoromethyl group for enhancing cytotoxicity.

Study 2: Neuroprotection

Research investigating the neuroprotective effects of pyridine analogs found that one derivative significantly reduced dopamine depletion in a mouse model exposed to neurotoxins. This compound was shown to preferentially oxidize via monoamine oxidase B pathways, leading to increased neuroprotection .

Data Table: Biological Activities of Pyridine Derivatives

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving substituted pyridine intermediates. A common approach includes reductive amination of a ketone precursor followed by salt formation with HCl. For example, sodium borohydride or lithium aluminum hydride may reduce a Schiff base intermediate, with subsequent acid treatment to form the hydrochloride salt . Reaction temperature, solvent polarity, and stoichiometry of reducing agents critically impact yield. Lower temperatures (<0°C) minimize side reactions, while anhydrous solvents (e.g., THF) enhance reducing agent efficacy .

Q. How is the structural integrity of the compound verified post-synthesis?

Structural confirmation requires a combination of:

- NMR : H and C NMR to identify proton environments (e.g., tetrahydro-pyridine ring protons at δ 1.5–2.5 ppm) and carbon shifts for the trifluoromethyl group (~120 ppm) .

- Mass Spectrometry : High-resolution MS to confirm the molecular ion peak (e.g., [M+H] at m/z 264.1 for the free base) .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-pyridine ring and confirms salt formation (HCl counterion) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

As a hydrochloride salt, the compound exhibits high solubility in polar solvents (water, methanol) but limited solubility in non-polar solvents (hexane). Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under inert gas. Aqueous solutions (pH < 3) are stable for >48 hours, but neutral/basic conditions trigger hydrolysis of the trifluoromethyl group .

Q. Which substituents on the pyridine ring are most reactive in nucleophilic/electrophilic reactions?

The trifluoromethyl group at the 5-position is electron-withdrawing, activating the 2- and 4-positions of the pyridine ring for nucleophilic substitution. The tetrahydro-pyridine ring’s NH group participates in hydrogen bonding, while the isopropyl group at the 1-position sterically hinders reactions at adjacent sites .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation reactions on this compound?

Halogenation (e.g., chlorination) occurs preferentially at the 3-position of the pyridine ring due to directing effects of the trifluoromethyl group. Computational studies (DFT) show a lower activation energy for electrophilic attack at this position, with the trifluoromethyl group stabilizing the transition state via inductive effects . Experimental data using N-chlorosuccinimide in DMF corroborate >85% regioselectivity for 3-chloro derivatives .

Q. How can computational modeling optimize this compound’s binding affinity for biological targets?

Molecular docking (e.g., AutoDock Vina) identifies key interactions between the trifluoromethyl group and hydrophobic pockets in enzyme active sites. QSAR models highlight the importance of the isopropyl group’s steric bulk in reducing off-target binding. Free energy perturbation (FEP) calculations predict that replacing the isopropyl group with cyclopropyl enhances binding ΔG by ~2 kcal/mol .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC values (e.g., enzyme inhibition assays) often arise from variations in:

- Assay Conditions : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters compound solubility .

- Salt Form : Free base vs. hydrochloride salt affects membrane permeability .

- Impurity Profiles : Residual solvents (e.g., DMSO) in stock solutions can artificially suppress activity . Standardizing protocols and using ultra-pure samples (HPLC purity >98%) mitigate these issues .

Q. What catalytic systems enable efficient cross-coupling reactions with this compound?

Suzuki-Miyaura coupling at the 5-position (trifluoromethyl-substituted) requires Pd(PPh) and aryl boronic acids in degassed toluene/EtOH (3:1). Yields improve with microwave-assisted heating (100°C, 30 min), achieving >75% conversion. Sonogashira reactions for alkyne incorporation are less efficient due to steric hindrance from the isopropyl group .

Methodological Tables

| Reaction Optimization | Conditions | Yield |

|---|---|---|

| Reductive Amination | NaBH, THF, 0°C, 2h | 68% |

| Hydrochloride Salt Formation | HCl (g), diethyl ether, RT, 1h | 92% |

| Halogenation | NCS, DMF, 60°C, 12h | 87% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.